molecular formula C12H13ClF3N3 B2840722 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride CAS No. 1779124-88-7

1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride

Cat. No.: B2840722
CAS No.: 1779124-88-7
M. Wt: 291.7
InChI Key: FUPALIKPQRKHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is an imidazole-based organic compound featuring a trifluoromethyl-substituted benzyl group at position 1 of the imidazole ring and a methanamine moiety at position 5, stabilized as a hydrochloride salt. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs . The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

[3-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPALIKPQRKHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pre-Formed Imidazole Derivatives

A common strategy involves alkylation of a pre-synthesized imidazole scaffold. The 5-aminomethyl group can be introduced via reductive amination or nucleophilic substitution. For example, 1H-imidazol-5-ylmethanamine is reacted with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60–80°C. The reaction typically proceeds via an SN2 mechanism, with yields ranging from 65–78% after 12–24 hours.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃ or triethylamine
  • Temperature: 60–80°C
  • Catalyst: None required

Post-alkylation, the free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt, achieving a purity >98% after recrystallization.

Imidazole Ring Construction via Cyclization

The Debus-Radziszewski imidazole synthesis offers an alternative route. A diketone (e.g., glyoxal) is condensed with ammonia and 4-(trifluoromethyl)benzylamine under acidic conditions to form the imidazole ring. Subsequent introduction of the methanamine group is achieved via Mannich reaction using formaldehyde and ammonium chloride.

Optimization Challenges

  • Regioselectivity: The reaction favors 1,4-disubstitution, necessitating careful control of stoichiometry to avoid byproducts.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the target intermediate.

Optimization Strategies for Large-Scale Production

Catalytic Improvements

Palladium-catalyzed cross-coupling reactions, as described in analogous trifluoromethylbenzene syntheses, can enhance efficiency. For instance, Suzuki-Miyaura coupling between 5-bromo-1H-imidazol-5-ylmethanamine and 4-(trifluoromethyl)benzylboronic acid using Pd(PPh₃)₄ achieves yields up to 82%.

Catalyst System

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: NaHCO₃
  • Solvent: Toluene/water (3:1)

Solvent and Temperature Effects

Microwave-assisted synthesis reduces reaction times from hours to minutes. A study using N-methyl-2-pyrrolidone (NMP) at 120°C under microwave irradiation achieved 89% conversion in 30 minutes.

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/heptane (1:3), yielding needle-like crystals with a melting point of 214–216°C.

Purity Data

Method Purity (%)
HPLC (C18 column) 99.2
Titration (0.1M NaOH) 98.7

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.68 (d, J = 8.2 Hz, 2H, ArH), 7.54 (s, 1H, imidazole-H), 7.49 (d, J = 8.2 Hz, 2H, ArH), 4.52 (s, 2H, CH₂NH₂), 3.98 (s, 2H, benzyl-CH₂).
  • ¹⁹F NMR: δ -62.3 (CF₃).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces 4-(trifluoromethyl)benzyl bromide with the corresponding chloride, reducing raw material costs by 40% without compromising yield.

Waste Management

Aqueous waste streams containing palladium are treated with activated charcoal to recover >95% of the metal, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Azide or thiol-substituted benzyl derivatives.

Scientific Research Applications

Inhibition of Tyrosine Kinases

One of the most significant applications of 1-[4-(trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride lies in its ability to inhibit tyrosine kinases, which are crucial in various signaling pathways involved in cell growth and differentiation. Specifically, it has been shown to inhibit:

  • c-Abl and Bcr-Abl : These kinases are implicated in certain types of leukemia, making this compound a candidate for targeted cancer therapies.
  • Receptor Tyrosine Kinases : Including PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit, which are associated with tumor growth and metastasis.

The inhibition of these kinases suggests that this compound could be developed into a therapeutic agent for treating neoplastic diseases such as leukemia .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Study on Leukemia Cells : A study involving human leukemia cell lines showed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. The mechanism was attributed to the inhibition of Bcr-Abl kinase activity, which is essential for the survival of these cancer cells .

Pharmacological Profiling

Pharmacological studies have indicated that this compound possesses favorable properties for drug development:

  • Selectivity : It shows selective inhibition towards certain tyrosine kinases while sparing others, which may reduce potential side effects associated with broader-spectrum kinase inhibitors.
  • Bioavailability : Preliminary pharmacokinetic studies suggest that the compound has adequate bioavailability when administered via oral or intravenous routes .

Summary Table of Applications

ApplicationDescription
Tyrosine Kinase InhibitionInhibits key kinases involved in cancer signaling pathways (e.g., c-Abl, Bcr-Abl).
Anticancer TherapeuticsPotential use in treating neoplastic diseases such as leukemia due to its targeted action.
Pharmacological ResearchFavorable pharmacokinetic profile with selective inhibition properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃, -Br): Enhance metabolic stability and ligand-receptor binding affinity due to reduced electron density on the aromatic ring. The -CF₃ group offers greater resistance to oxidative degradation than -Br . Electron-Donating Groups (e.g., -OCH₃): Increase solubility in polar solvents but may reduce membrane permeability .

Salt Forms :
Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, facilitating in vitro and in vivo studies.

Reactivity : Compounds with chloromethyl groups (e.g., ) serve as intermediates for further functionalization, whereas -CF₃ and -Br substituents are typically terminal modifications .

Biological Activity

1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is a compound of notable interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C12H13ClF3N3
  • Molecular Weight : 291.70 g/mol
  • CAS Number : 1779124-88-7

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with trifluoromethylbenzyl halides under basic conditions. The specifics of the synthesis can vary, but it generally requires careful control of reaction conditions to optimize yield and purity.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study exploring related compounds demonstrated that the presence of electron-withdrawing groups such as trifluoromethyl enhances antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structural features contributing to this activity include:

  • Aryl rings : Two aryl rings are beneficial for activity.
  • Imidazole NH group : This functional group plays a crucial role in binding to bacterial targets .

Antifungal Activity

Imidazole compounds are also recognized for their antifungal properties. In particular, derivatives with trifluoromethyl substitutions have shown efficacy against various fungal pathogens. The mechanism often involves inhibition of fungal sterol biosynthesis, which is critical for maintaining cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, with mechanisms likely involving:

  • Inhibition of cell proliferation : Studies show that imidazole derivatives can interfere with cancer cell cycle progression.
  • Induction of apoptosis : The compound may trigger programmed cell death pathways in cancer cells .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
AntibacterialDemonstrated significant activity against MRSA; structural features critical for efficacy.
AnticancerInduced apoptosis in cancer cell lines; potential as a therapeutic agent in oncology.
AntifungalShowed effectiveness against common fungal pathogens; mechanism linked to sterol biosynthesis inhibition.

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride?

The synthesis typically involves:

  • Imidazole ring formation : Condensation reactions using glyoxal, formaldehyde, and ammonia derivatives under acidic conditions .
  • Substitution reactions : Introducing the trifluoromethylbenzyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Amine functionalization : Methanamine introduction via reductive amination or direct alkylation, followed by hydrochloride salt formation .
    Key considerations : Optimize reaction temperatures (e.g., 60–100°C for coupling steps) and solvent systems (e.g., DMF for polar intermediates) to enhance yield and purity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical methods :
    • HPLC : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% formic acid) to assess purity (>95%) .
    • NMR spectroscopy : Confirm structural motifs (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F^{19}\text{F} NMR; imidazole protons at δ 7.0–8.5 ppm in 1H^{1}\text{H} NMR) .
    • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks via LC-MS) .
  • Physical properties : Melting point determination (e.g., 107–111°C for related imidazole derivatives) and solubility profiling in polar solvents .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in multi-step syntheses?

  • Reaction monitoring : Use TLC or in-line LC-MS to track intermediate formation and adjust stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethylbenzyl halides) .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions improve regioselectivity .
  • Purification strategies : Employ gradient column chromatography or preparative HPLC to isolate target compounds from structurally similar byproducts .
    Case study : A 31% yield improvement was achieved by replacing THF with DMF in a coupling step for a related imidazole derivative .

Q. What methodologies are suitable for studying the compound’s biological activity and target interactions?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., factor Xa inhibition assays with IC50_{50} values < 100 nM) .
    • Receptor binding : Radioligand displacement assays (e.g., 3H^3\text{H}-labeled analogs) to determine Ki_i values .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like the ATP-binding pocket of kinases .
  • In vivo models : Evaluate pharmacokinetics (e.g., oral bioavailability > 50%) and efficacy in rodent thrombosis models .

Q. How can researchers resolve contradictions in physicochemical or biological data across studies?

  • Analytical validation : Cross-verify NMR and LC-MS data with independent synthetic batches .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm stereochemistry and solid-state interactions (e.g., hydrogen bonding in imidazole derivatives) .
  • Replicate conditions : Standardize assay protocols (e.g., buffer pH, temperature) to minimize variability in IC50_{50} measurements .

Q. What strategies are recommended for stability studies under varying storage conditions?

  • Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolyzed imidazole rings or deaminated derivatives) .
  • Storage recommendations : Store in sealed glass containers at −20°C under inert gas (argon) to prevent moisture absorption .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution .
  • Prodrug design : Synthesize phosphate or acetate esters of the methanamine group to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What are the best practices for ensuring reproducibility in scale-up syntheses?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR for reaction progress) .
  • Quality control : Establish acceptance criteria for intermediates (e.g., ≥90% purity by HPLC) .
  • Batch documentation : Record detailed parameters (e.g., stirring rates, cooling gradients) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.